4-(2,5-Dichlorobenzenesulfonamido)benzamide is a sulfonamide derivative that features a benzamide structure substituted with a dichlorobenzenesulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to an aromatic ring. Sulfonamides have been widely studied for their antibacterial properties and are used in various therapeutic applications. The specific structure of 4-(2,5-Dichlorobenzenesulfonamido)benzamide suggests possible interactions with biological targets, making it a candidate for further research in drug development.
The synthesis of 4-(2,5-Dichlorobenzenesulfonamido)benzamide can be achieved through several methods, typically involving the following steps:
Technical details such as reaction conditions (temperature, solvent choice) and yields can vary based on specific methodologies employed in literature .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure. For instance:
4-(2,5-Dichlorobenzenesulfonamido)benzamide can undergo various chemical reactions typical of amides and sulfonamides:
These reactions are essential for modifying the compound for enhanced biological activity or specificity .
The mechanism of action for 4-(2,5-Dichlorobenzenesulfonamido)benzamide is likely related to its ability to inhibit specific enzymes or receptors involved in disease processes. Sulfonamides generally exert their effects by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting bacterial growth.
In vitro studies may involve evaluating its inhibitory effects on target enzymes using assays that measure enzyme activity in the presence of varying concentrations of the compound .
Data from spectroscopic analysis would provide additional insights into these properties .
4-(2,5-Dichlorobenzenesulfonamido)benzamide has potential applications in:
Research continues into optimizing this compound's pharmacological properties for therapeutic use .
This compound integrates two pharmacologically significant motifs: a 2,5-dichlorobenzenesulfonamide unit and a benzamide group, connected through a sulfonamide (–SO₂–NH–) linkage. Its systematic IUPAC name is 4-[(2,5-dichlorobenzene)sulfonylamino]benzamide, with the molecular formula C₁₃H₁₀Cl₂N₂O₃S and a molecular weight of 345.20 g/mol. Key structural features include:
Table 1: Key Identifiers of 4-(2,5-Dichlorobenzenesulfonamido)Benzamide
Property | Value/Descriptor |
---|---|
CAS Registry Number | Not available in sources |
PubChem CID | Refer to analogs (CID 238045, 22290) [1] [2] |
Molecular Formula | C₁₃H₁₀Cl₂N₂O₃S |
Systematic Name | 4-[(2,5-Dichlorobenzene)sulfonylamino]benzamide |
Key Functional Groups | Sulfonamide, Benzamide, Aryl Chlorides |
The strategic fusion of sulfonamide and benzamide pharmacophores emerged from efforts to enhance biological activity and target selectivity. Key milestones include:
Early Sulfonamide Therapeutics: Originating from prontosil rubrum (1930s), sulfonamides established as antibacterial agents via dihydropteroate synthase inhibition [7]. The discovery that sulfanilamide—the active metabolite of prontosil—exhibited carbonic anhydrase (CA) inhibitory activity redirected focus toward enzyme-targeted applications beyond antimicrobial use [3].
Rational Hybridization: Research revealed that appending benzamide moieties to sulfonamide cores improved pharmacokinetic properties and target affinity. For example, derivatives like 2,4-dichloro-5-sulfamoyl-benzamide demonstrated enhanced CA inhibition, validating the hybrid approach [4]. Synthetic innovations, such as PhIO-mediated oxidation for constructing benzamide-phenoxy linkages, provided routes to complex analogs [5].
Schiff Base Extensions: Studies on sulfonamide-imine hybrids (e.g., (E)-4-((4-chlorobenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide) demonstrated that structural rigidity and electronic modulation via substituents could optimize bioactivity [6]. These insights informed designs incorporating halogenated aryl groups for increased lipophilicity and target engagement.
Table 2: Evolution of Key Sulfonamide-Benzamide Hybrids
Compound Class | Structural Advancement | Synthetic Purpose |
---|---|---|
Simple Sulfonamides | –SO₂NH₂ group attached to aryl ring | Antibacterial agents |
Benzamide-Sulfonamides | –CONH₂ appended via linker | Enhanced CA inhibition, solubility |
Halogenated Hybrids | Chloro/bromo substituents on aryl rings | Increased membrane permeability, target affinity |
This scaffold exhibits multifunctional pharmacology by synergizing mechanisms associated with both parent motifs:
Carbonic Anhydrase (CA) Inhibition: Sulfonamides act as zinc-binding groups (ZBGs) in CA active sites, displacing Zn²⁺-bound hydroxide. The 2,5-dichloro substitution augments selectivity toward tumor-associated isoforms (hCA IX/XII) over off-target cytosolic forms (hCA I/II). Hybrids like SLC-0111 (ureido-substituted benzenesulfonamide) validate CA inhibition as an anticancer strategy, with Phase Ib/II trials completed for pancreatic cancer [3]. The benzamide tail may engage hydrophobic regions of CA isoforms, improving potency [3] [9].
Oncotherapeutic Applications: Benzamide derivatives exhibit independent antitumor mechanisms, including microRNA modulation (e.g., miR-21 inhibition) and tubulin polymerization disruption [9]. Hybridization thus enables dual targeting—e.g., compound 4b in recent studies inhibited hCA IX/XII at <10 nM Kᵢ while suppressing glioblastoma cell proliferation via PDCD4 upregulation [3] [9].
Pharmacokinetic Advantages: The scaffold’s balanced log P (~2.0–3.5) and hydrogen-bonding capacity align with drug-like properties. Sulfonamide-benzamide hybrids often display improved metabolic stability and oral bioavailability relative to simpler sulfonamides, as evidenced by UPLC-MS/MS pharmacokinetic studies [3].
Table 3: Biological Targets and Activities of Related Compounds
Target | Activity | Relevance to Hybrid Scaffold |
---|---|---|
hCA IX/XII | Inhibition (nanomolar Kᵢ) | Validated target for anticancer hybrids [3] |
Tubulin | Polymerization interference | Benzamide-mediated mitotic disruption [9] |
PDCD4/miR-21 | Upregulation/inhibition | Antiproliferative mechanism in glioblastoma [9] |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: